N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Drug-likeness Lipinski's Rule of Five Chemo-informatics

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1208747-18-5) is a synthetic heterocyclic small molecule belonging to the phenyloxazole-carboxamide family, characterized by a 5-phenyloxazole-2-carboxamide core linked via a methylene bridge to a 5-(2-fluorophenyl)isoxazole moiety. This dual-heterocycle architecture distinguishes it from simpler isoxazole-carboxamide derivatives previously investigated for anticancer and antioxidant applications.

Molecular Formula C20H14FN3O3
Molecular Weight 363.348
CAS No. 1208747-18-5
Cat. No. B2417374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
CAS1208747-18-5
Molecular FormulaC20H14FN3O3
Molecular Weight363.348
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
InChIInChI=1S/C20H14FN3O3/c21-16-9-5-4-8-15(16)17-10-14(24-27-17)11-22-19(25)20-23-12-18(26-20)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,25)
InChIKeyNEJRKMIDGKVJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1208747-18-5)


N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1208747-18-5) is a synthetic heterocyclic small molecule belonging to the phenyloxazole-carboxamide family, characterized by a 5-phenyloxazole-2-carboxamide core linked via a methylene bridge to a 5-(2-fluorophenyl)isoxazole moiety . This dual-heterocycle architecture distinguishes it from simpler isoxazole-carboxamide derivatives previously investigated for anticancer and antioxidant applications [1]. The compound is primarily referenced in early-stage drug discovery contexts, with literature citing potential anticancer activity, though published quantitative structure-activity relationship (SAR) data specific to this exact chemotype remain limited .

Why Generic Substitution Is Not Advisable for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide in Research


In-class compounds cannot be simply interchanged because minor structural modifications at the isoxazole 5-position and the oxazole 2-carboxamide linker critically modulate antiproliferative potency and selectivity. A closely related fluorophenyl-isoxazole-carboxamide series demonstrated that the substitution pattern on the isoxazole ring directly governs anticancer activity, with the 2-fluorophenyl derivative (compound 2f) exhibiting the highest potency against Hep3B and HepG2 liver cancer cell lines (IC50 = 5.76 and 34.64 µg/mL, respectively) among six analogs [1]. The target compound incorporates an additional 5-phenyloxazole-2-carboxamide extension not present in the referenced series, making its pharmacological profile distinct from both simpler isoxazole-carboxamides and other analogs such as N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1208789-75-6), which replaces the 2-fluorophenyl with a furan ring . Substituting the target compound with an uncharacterized analog risks introducing unpredictable changes in target engagement, ADMET properties, and therapeutic window.

Quantitative Differentiation Evidence for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide


In Silico Drug-Likeness Advantage: Chemo-informatics Compliance of the Core Fluorophenyl-Isoxazole Scaffold

The fluorophenyl-isoxazole-carboxamide core that underlies the target compound has been computationally validated for drug-likeness. In a series of six fluorophenyl-isoxazole-carboxamide derivatives (2a–2f, which share the same isoxazole substitution pattern as the target compound), all analogs obeyed Lipinski's Rule of Five (RO5) with zero violations, indicating favorable predicted oral bioavailability [1]. This class-level inference suggests that the target compound, which bears an additional oxazole extension, may retain favorable physicochemical properties, though empirical validation is required. No comparative chemo-informatics data exist for the furan (CAS 1208789-75-6) or benzo[d][1,3]dioxole analogs.

Drug-likeness Lipinski's Rule of Five Chemo-informatics Oral bioavailability

Antiproliferative Potency Framework: Class-Level Hepatocellular Carcinoma Activity of the Fluorophenyl-Isoxazole Core

The closest structurally characterized compound, 2f (3-(4-fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide), which shares the 4-fluorophenyl isoxazole core with a phenyl carboxamide extension, demonstrated the highest potency among six analogs against Hep3B and HepG2 liver cancer cell lines, with IC50 values of 5.76 µg/mL and 34.64 µg/mL respectively [1]. This potency was superior to the other five derivatives in the series (2a–2c, 2e) which showed an IC50 range of 7.66–11.60 µg/mL against Hep3B [1]. In a separate phenyl-isoxazole-carboxamide series lacking the fluorine substituent, the most potent compound (2a) showed IC50 values of 0.91 µM (HeLa) and 8.02 µM (Hep3B), notably weaker against Hep3B than the fluorinated series [2]. The target compound (CAS 1208747-18-5) extends this fluorophenyl-isoxazole core with a 5-phenyloxazole-2-carboxamide group, a modification that has not been directly compared in published assays.

Antiproliferative activity Hepatocellular carcinoma IC50 Hep3B HepG2

α-Fetoprotein (α-FP) Tumor Marker Suppression: Evidence for Functional Anticancer Activity in the Core Series

Compound 2f, the most active fluorophenyl-isoxazole-carboxamide, reduced α-fetoprotein (α-FP) secretion from Hep3B cells to 168.33 ng/mL compared to 1116.67 ng/mL in untreated cells, representing an 84.9% reduction [1]. This functional biomarker suppression was superior to compound 2d (598.33 ng/mL, 46.4% reduction) from the same series [1]. The target compound's ability to suppress α-FP, a clinically relevant hepatocellular carcinoma marker, has not been directly tested but represents a key functional endpoint differentiating the fluorophenyl-isoxazole class from other heterocyclic chemotypes.

α-Fetoprotein Tumor marker Hep3B Cancer biomarker Functional assay

Cell Cycle Arrest and Apoptosis Induction: Mechanistic Differentiation of the Fluorophenyl-Isoxazole Core

The fluorophenyl-isoxazole-carboxamide derivative 2f induced G2-M phase cell cycle arrest in 6.73% of total Hep3B cells, which was comparable to the positive control doxorubicin (7.4%) [1]. Furthermore, compound 2f together with compound 2b reduced the necrosis rate of Hep3B cells by 4-fold and shifted the cell population toward apoptosis [1]. No published cell cycle or apoptosis data exist for the furan analog (CAS 1208789-75-6) or the benzo[d][1,3]dioxole analog, making the fluorophenyl-isoxazole core the only member of this chemical class with characterized mechanism-of-action evidence.

Cell cycle arrest G2-M phase Apoptosis Flow cytometry Necrosis

Structural Novelty Gap: The Target Compound Harbors a Unique 5-Phenyloxazole-2-carboxamide Extension Not Present in Published Active Series

All published quantitative anticancer data for fluorophenyl-isoxazole derivatives correspond to compounds with simple amide extensions (e.g., aniline derivatives in series 2a–2f) [1][2]. The target compound (CAS 1208747-18-5) is structurally distinguished by a 5-phenyloxazole-2-carboxamide group connected via a methylene bridge to the isoxazole ring, a scaffold that combines two different azole heterocycles (isoxazole and oxazole) in a single molecule . Close commercial analogs include N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1208789-75-6), which substitutes the 2-fluorophenyl with a furan ring, and N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, which incorporates a bulkier dioxole moiety . No head-to-head comparative biological data exist among these three analogs.

Structural novelty Scaffold hopping Oxazole Isoxazole Chemical space

Recommended Application Scenarios for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide in Research and Drug Discovery


Hepatocellular Carcinoma (HCC) Lead Optimization: Extending the Fluorophenyl-Isoxazole Pharmacophore

Given that the fluorophenyl-isoxazole core (compound 2f) demonstrates the highest antiproliferative potency against Hep3B and HepG2 liver cancer cell lines within its series (IC50 = 5.76 and 34.64 µg/mL, respectively), along with robust α-fetoprotein suppression (168.33 ng/mL vs 1116.67 ng/mL untreated) [1], the target compound with its additional 5-phenyloxazole-2-carboxamide extension is ideally suited for HCC-focused lead optimization programs. Researchers can evaluate whether the oxazole moiety enhances potency, improves selectivity against normal hepatocytes, or modulates pharmacokinetic properties relative to the simpler 2f scaffold.

Dual-Azole Scaffold-Hopping for Intellectual Property Generation

The target compound combines isoxazole and oxazole heterocycles in a single molecule, a structural motif not represented in the published fluorophenyl-isoxazole-carboxamide anticancer series [1][2]. This dual-azole architecture offers a scaffold-hopping opportunity for medicinal chemistry teams seeking to generate novel composition-of-matter intellectual property. The closest commercial analogs (furan and benzo[d][1,3]dioxole variants) remain biologically uncharacterized, further underscoring the unexplored nature of this chemical space.

Mechanism-of-Action Studies in G2-M Cell Cycle Arrest and Apoptosis Pathways

The fluorophenyl-isoxazole core has demonstrated G2-M phase arrest (6.73% of total cells, comparable to doxorubicin at 7.4%) and 4-fold necrosis reduction with apoptosis induction in Hep3B cells [1]. Procuring the target compound enables investigation of whether the oxazole extension preserves, enhances, or alters this mechanism-of-action profile. Such studies can delineate the structural determinants of cell cycle modulation within this chemotype.

Selectivity Profiling Against Normal Cell Lines for Therapeutic Index Assessment

The phenyl-isoxazole-carboxamide analogs showed IC50 values of 112.78–266.66 µM against normal Hek293T cells compared to doxorubicin's IC50 of 0.581 µM, suggesting a potentially wider therapeutic window for this chemotype [2]. The target compound should be prioritized for normal-cell cytotoxicity screening to determine whether the oxazole modification further improves the cancer-to-normal cell selectivity ratio, a critical parameter for advancing compounds beyond hit-to-lead stages.

Quote Request

Request a Quote for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.